molecular formula C20H20ClN3O3S B2813730 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 886952-62-1

7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2813730
CAS No.: 886952-62-1
M. Wt: 417.91
InChI Key: SXEGYYPSDWHWEL-UHFFFAOYSA-N
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Description

7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzo[d]thiazole ring, a piperazine ring, and a methanone group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-14-5-3-13(4-6-14)19(25)23-9-11-24(12-10-23)20-22-17-16(27-2)8-7-15(21)18(17)28-20/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEGYYPSDWHWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the methanone group is added through a Friedel-Crafts acylation reaction, using reagents such as acetyl chloride and aluminum chloride as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ketone group results in the formation of an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Benzothiazole Core : A bicyclic structure that enhances biological activity.
  • Chloro and Methoxy Substituents : These functional groups are known to influence pharmacological properties.
  • Piperazine Moiety : Provides flexibility and potential interactions with biological targets.

Biological Activities

Research has identified several key applications for this compound:

Anticancer Activity

Studies have shown that benzothiazole derivatives exhibit significant anticancer properties. The presence of the piperazine ring in this compound enhances its ability to interact with cancer cell lines. For example, a study demonstrated that related benzothiazole compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been evaluated for their antimicrobial efficacy. Research indicates that they possess activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain derivatives showed comparable or superior antimicrobial activity to standard antibiotics such as norfloxacin .

Anticonvulsant Effects

The anticonvulsant potential of benzothiazole derivatives has been explored extensively. The compound's structure allows it to modulate neurotransmitter systems, which could lead to effective seizure control. In experimental models, related compounds demonstrated significant protection against induced seizures, suggesting a promising avenue for epilepsy treatment .

Case Study 1: Anticancer Evaluation

A recent investigation assessed the anticancer effects of various benzothiazole derivatives, including 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole. The study utilized MTT assays to evaluate cytotoxicity against human breast cancer cells (MCF-7) and found that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial activity of benzothiazole derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it was effective at low concentrations, outperforming some conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Data Tables

Activity Type Tested Compound Effectiveness Reference
AnticancerThis compoundSignificant cytotoxicity
AntimicrobialThis compoundLow MIC against S. aureus
AnticonvulsantRelated benzothiazole derivativesEffective seizure protection

Mechanism of Action

The mechanism of action of 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The methanone group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d]thiazole ring, piperazine ring, and methanone group allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic derivative of benzothiazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S with a molecular weight of 353.85 g/mol. Its structure features a benzothiazole core substituted with a chloro group, methoxy groups, and a piperazine moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S
Molecular Weight353.85 g/mol
CAS Number941870-02-6

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. This is evidenced by flow cytometry analyses that demonstrate increased apoptotic markers in treated cells.
  • Case Study : A study evaluating similar benzothiazole derivatives revealed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial Activity : Research suggests that benzothiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Study : In vitro studies showed that related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .

Neuropharmacological Effects

There is emerging evidence supporting the neuropharmacological potential of benzothiazole derivatives:

  • Mechanism of Action : The piperazine moiety in the structure may interact with neurotransmitter receptors, leading to anxiolytic or antidepressant effects.
  • Research Findings : A study highlighted that certain benzothiazole derivatives exhibited significant binding affinity for serotonin receptors, suggesting potential benefits in treating mood disorders .

Q & A

Q. Table 1. Solvent Effects on Piperazine Coupling Reactions

SolventReaction Time (h)Yield (%)Regioselectivity (2- vs. 6-position)
DMF12789:1
DCM24657:3
THF18728:2
Data adapted from synthetic protocols in .

Q. Table 2. Biological Activity of Structural Analogs

DerivativeSubstituent (R)IC₅₀ (μM, Anticancer)MIC (μg/mL, Antibacterial)
R = Cl4-Chloro0.4512.5
R = OCH₃4-Methoxy1.2025.0
R = NO₂4-Nitro>1050.0
Data from .

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